methyl (2E)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate
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Overview
Description
Methyl (2E)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate is an organic compound with a complex structure that includes an ethoxycarbonyl group, an imino group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate typically involves the reaction of ethyl isocyanate with methyl 3,3,3-trifluoropyruvate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the imino group. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or THF.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Oxo derivatives with increased functionality.
Reduction: Amine derivatives with potential biological activity.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl (2E)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of methyl (2E)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, the compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development.
Comparison with Similar Compounds
Methyl (2E)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate can be compared with other similar compounds, such as:
Methyl 3,3,3-trifluoropyruvate: Lacks the imino and ethoxycarbonyl groups, making it less versatile in chemical reactions.
Ethyl isocyanate: Does not contain the trifluoromethyl group, resulting in different chemical properties and reactivity.
Methyl (2E)-2-ethoxycarbonylimino-2-propanoate: Similar structure but without the trifluoromethyl group, leading to different biological activities and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
161083-22-3 |
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Molecular Formula |
C7H8F3NO4 |
Molecular Weight |
227.14 g/mol |
IUPAC Name |
methyl 2-ethoxycarbonylimino-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C7H8F3NO4/c1-3-15-6(13)11-4(5(12)14-2)7(8,9)10/h3H2,1-2H3 |
InChI Key |
RJEMIPZJWKAIED-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N=C(C(=O)OC)C(F)(F)F |
Canonical SMILES |
CCOC(=O)N=C(C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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